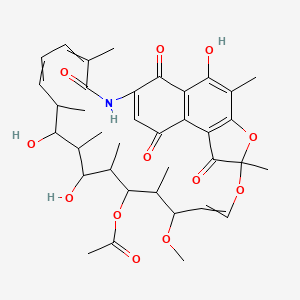

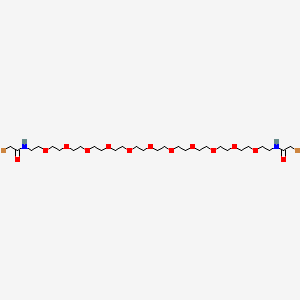

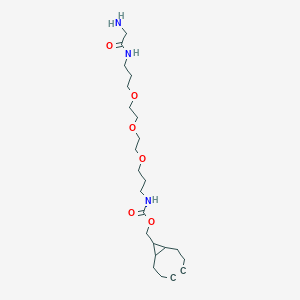

![molecular formula C41H67NO15 B8114479 [(4R,5R,6R,7S,9S,10S,11Z,13Z,16S)-6-[(2R,3S,4S,5R,6S)-4-(dimethylamino)-3-hydroxy-5-[(2R,4S,5R,6R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B8114479.png)

[(4R,5R,6R,7S,9S,10S,11Z,13Z,16S)-6-[(2R,3S,4S,5R,6S)-4-(dimethylamino)-3-hydroxy-5-[(2R,4S,5R,6R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Midecamycin is a naturally occurring 16-membered macrolide antibiotic synthesized from the bacterium Streptomyces mycarofaciens . It is primarily used to treat infections caused by susceptible bacteria, including those in the oral cavity, respiratory tracts, and skin . Midecamycin is known for its broad-spectrum activity against Gram-positive bacteria and mycoplasma species .

準備方法

Synthetic Routes and Reaction Conditions: Midecamycin is produced through a fermentation process involving Streptomyces mycarofaciens. The fermentation liquid is filtered using a ceramic-film filter, followed by extraction and phase inversion. The phase inversion liquid is then crystallized using a special crystallization mode, and the resulting crystals are dried to obtain high-purity midecamycin .

Industrial Production Methods: The industrial production of midecamycin involves large-scale fermentation, followed by filtration, extraction, and crystallization. The process is designed to ensure high yield and purity, making it suitable for large-scale manufacturing .

化学反応の分析

Types of Reactions: Midecamycin undergoes various chemical reactions, including glycosylation, which can inactivate the compound. Glycosylation involves the addition of sugar moieties to the molecule, leading to the formation of midecamycin glycosides .

Common Reagents and Conditions: Reagents such as UDP-D-glucose, UDP-D-xylose, UDP-galactose, UDP-rhamnose, and UDP-N-acetylglucosamine are used in glycosylation reactions. These reactions are typically carried out using glycosyltransferase enzymes under controlled conditions .

Major Products: The major products formed from these reactions are midecamycin glycosides, which generally exhibit reduced antimicrobial activity compared to the parent compound .

科学的研究の応用

Midecamycin has a wide range of scientific research applications:

作用機序

Midecamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis. This action effectively inhibits bacterial growth and replication . The presence of mutations in the 50S ribosomal RNA can prevent midecamycin binding, leading to resistance .

類似化合物との比較

Midecamycin belongs to the macrolide class of antibiotics, which includes other compounds such as erythromycin, clarithromycin, and azithromycin . Compared to these antibiotics, midecamycin has a unique structure with acetoxy groups at specific positions, contributing to its distinct pharmacokinetic and pharmacodynamic properties . While all macrolides share a similar mechanism of action, midecamycin’s specific modifications provide it with unique advantages in terms of activity and resistance profiles .

Similar Compounds:

- Erythromycin

- Clarithromycin

- Azithromycin

Midecamycin’s unique structural features and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.

特性

IUPAC Name |

[(4R,5R,6R,7S,9S,10S,11Z,13Z,16S)-6-[(2R,3S,4S,5R,6S)-4-(dimethylamino)-3-hydroxy-5-[(2R,4S,5R,6R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13-,17-15-/t23-,24-,25-,26+,27+,28+,29+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUAPQTXSSNEDD-FBQCDNAFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@H](C/C=C\C=C/[C@H]([C@H](C[C@H]([C@H]([C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)O[C@@H]3C[C@]([C@@H]([C@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

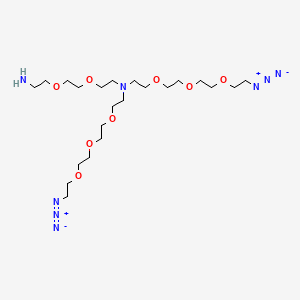

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114402.png)

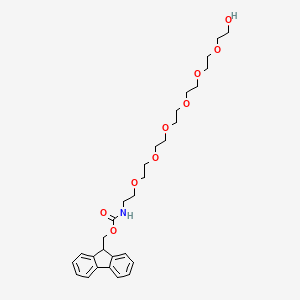

![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114465.png)